molecular formula C17H19FN4O2S2 B2652223 N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-31-5

N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2652223
CAS No.: 868977-31-5
M. Wt: 394.48
InChI Key: YEWQTASHVQMCFX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a 1,3,4-thiadiazole core, a heterocyclic system extensively documented in scientific literature for its diverse biological potential . The molecular structure integrates two distinct pharmacophores: a 2-(4-fluorophenyl)acetamido moiety linked to the 5-position of the thiadiazole ring and a thioacetamide side chain with a cyclopentyl group at the 2-position. This specific architecture suggests potential for multi-target engagement, making it a compelling candidate for investigative studies. Researchers can utilize this compound as a key intermediate or a functional probe to explore mechanisms in oncology. The 1,3,4-thiadiazole scaffold is known to be present in various apoptosis inducers and caspase activators . The fluorinated phenyl ring and the lipophilic cyclopentyl group may enhance cell membrane permeability and influence interactions with hydrophobic pockets in enzymatic targets. This reagent is provided For Research Use Only and is intended solely for laboratory investigation. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S2/c18-12-7-5-11(6-8-12)9-14(23)20-16-21-22-17(26-16)25-10-15(24)19-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQTASHVQMCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Cyclopentyl Group Addition: The cyclopentyl group is added via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a nucleophile.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or thiols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various thiadiazole-based compounds that showed promising activity against Mycobacterium tuberculosis, suggesting that N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide could be explored further in this context .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A review discussed the role of Mannich bases in medicinal chemistry, indicating that compounds similar to this compound could be developed as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Potential in Drug Development

Given its structural characteristics and biological activities, this compound holds promise as a lead compound in drug development. Its potential applications include:

  • Targeted Therapy : Due to its ability to interact with specific biological targets, it can be developed for targeted cancer therapies.
  • Infectious Disease Treatment : Its antimicrobial properties may be harnessed for developing treatments against resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopentyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural variations among analogous 1,3,4-thiadiazole derivatives:

Compound Name / ID Key Substituents on Thiadiazole Ring Terminal Group on Acetamide Chain Reference
Target Compound 5-(2-(4-fluorophenyl)acetamido) N-cyclopentyl -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 4-Fluorobenzylthio 2-(2-methoxyphenoxy)
Flufenacet 5-(Trifluoromethyl) N-isopropyl, N-(4-fluorophenyl)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide p-Tolylamino N-ethyl
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino N-(4-chlorophenyl)

Key observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl, nitro) are common in anticancer agents to enhance electrophilicity and target binding .
  • Bulkier terminal groups (e.g., cyclopentyl vs. ethyl or isopropyl) may influence solubility and pharmacokinetics.
Anticancer Activity:
  • Compound 3 (): Induces apoptosis in C6 glioma cells via 92.36% Akt inhibition , attributed to π-π interactions and H-bonding with Akt’s active site .
  • Compound 8 (): Shows 86.52% Akt inhibition and cytotoxicity against MCF-7 cancer cells .
Antimicrobial Activity:
  • Compound 5c (): Exhibits activity against S. aureus (MIC = 8 µg/mL) due to thiadiazine-thione moieties .
  • Flufenacet (): A herbicide, highlighting thiadiazoles’ versatility in agrochemical applications .

Molecular Interactions and Docking Insights

  • π-π interactions : Critical for Compounds 3 and 8’s Akt binding; the target’s 4-fluorophenyl group may serve a similar role .
  • Hydrophobic pockets : The cyclopentyl group could occupy hydrophobic regions in targets like kinases or microbial enzymes.

Biological Activity

N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₂₄FN₅OS₂
  • Molecular Weight : 421.6 g/mol
  • CAS Number : 1105222-24-9

Research indicates that compounds containing thiadiazole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. The presence of the thioacetamide group in this compound may enhance its interaction with microbial targets.
  • Anticancer Activity : Studies on similar compounds suggest that they can induce apoptosis in cancer cells through mitochondrial pathways. The ability to disrupt mitochondrial function is a key mechanism through which these compounds exert their anticancer effects .
  • Enzyme Inhibition : Compounds like N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may act as inhibitors of specific enzymes involved in cancer progression or microbial resistance .

1. Anticancer Studies

A study evaluating thiosemicarbazone derivatives demonstrated their ability to induce cell death in K562 leukemia cells. The mechanism involved mitochondrial dysfunction leading to apoptosis. The derivatives showed a dose-dependent response, with lower toxicity to normal cells compared to cancerous ones .

2. Antimicrobial Activity

Another study focused on thiosemicarbazone derivatives indicated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disk diffusion method, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
TSC-F10Staphylococcus aureus
TSC-Cl15Escherichia coli
TSC-H20Pseudomonas aeruginosa

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Thiadiazole Ring : Utilizing appropriate precursors such as hydrazine derivatives and carboxylic acids.
  • Thioether Formation : Reacting thiols with the synthesized thiadiazole to introduce the thio group.
  • Final Acetamide Formation : Coupling the resulting thiadiazole derivative with cyclopentyl amine and acetic anhydride.

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